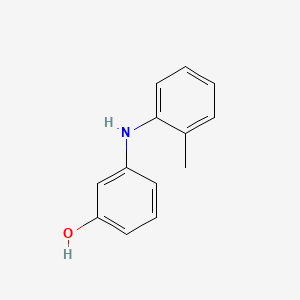

m-(o-Toluidino)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHWXARLXCIBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064182 | |

| Record name | Phenol, 3-[(2-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-98-8 | |

| Record name | 3-[(2-Methylphenyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-((2-methylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-[(2-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-[(2-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(o-toluidino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of m-(o-Toluidino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis and characterization of m-(o-Toluidino)phenol, a diarylamine of significant interest in medicinal chemistry and materials science. This document provides a rationale-driven approach, explaining the experimental choices for both the synthesis via Buchwald-Hartwig amination and the comprehensive characterization of the final product. It serves as a practical laboratory resource, offering step-by-step protocols and a thorough understanding of the critical parameters for successful and reproducible results.

Introduction: The Significance of this compound

This compound, systematically named 3-(2-methylanilino)phenol, is a valuable scaffold in the field of drug discovery and development.[1][2] Diarylamine derivatives are recognized for their wide range of biological activities.[1] The unique structure of this compound, containing both a phenolic hydroxyl group and a secondary amine, provides versatile hydrogen bonding capabilities. This makes it an excellent starting point for the synthesis of compound libraries with potential therapeutic applications, including antioxidant and anti-inflammatory agents. A complete understanding of its synthesis and characterization is therefore crucial for researchers working with this class of compounds.

Synthesis of this compound: A Palladium-Catalyzed Approach

The formation of the carbon-nitrogen bond in diarylamines is efficiently achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4][5] This method is renowned for its broad substrate scope and functional group tolerance, making it a superior choice over harsher, more traditional methods.[3] For the synthesis of this compound, the reaction involves the coupling of 3-bromophenol with o-toluidine.

Rationale for Method Selection

The Buchwald-Hartwig amination is selected for its high efficiency and versatility. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond.[4] The choice of ligand is critical for the success of the reaction, with sterically hindered phosphine ligands often employed to promote the catalytic cycle and improve yields.[4] A strong base is also necessary to deprotonate the amine, facilitating its coordination to the palladium center.[4]

Detailed Experimental Protocol

Materials:

-

3-Bromophenol

-

o-Toluidine

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Reagent Addition: Add 3-bromophenol (1.0 mmol), o-toluidine (1.2 mmol), and anhydrous toluene (5 mL) to the flask.

-

Reaction: Heat the mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite. Wash the filtrate sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain this compound. Dry the final product under high vacuum and calculate the yield.

Visualization of the Synthesis Workflow

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Characterization of this compound: A Multi-faceted Approach

To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[1][6] Each method provides complementary information for a comprehensive structural and purity analysis.

Rationale for Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides details on the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[7][8] The characteristic stretching vibrations of the O-H (phenol) and N-H (secondary amine) bonds are key diagnostic peaks for this compound.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.[9][10] High-resolution mass spectrometry (HRMS) can determine the precise elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product by separating it from any impurities.[11][12]

Expected Analytical Data

The following table outlines the expected analytical data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region, a singlet for the methyl group, and broad singlets for the hydroxyl and amine protons.[13] |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the methyl and aromatic carbons.[14] |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹ and an N-H stretching band around 3400 cm⁻¹.[8][15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO).[16] |

| HPLC | A single major peak indicating a high degree of purity (typically >95%).[17][18] |

Visualization of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has presented a detailed and rationale-based approach to the synthesis and characterization of this compound. The Buchwald-Hartwig amination provides a reliable and efficient method for its synthesis. A comprehensive suite of analytical techniques, including NMR, IR, MS, and HPLC, is crucial for unambiguous structural confirmation and purity assessment. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt these methods for the synthesis of other diarylamine derivatives, thereby advancing research in medicinal chemistry and related fields.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]

-

KCVs. (n.d.). Phenol. Retrieved from [Link]

-

MassBank. (2017). o-Toluidine. Retrieved from [Link]

-

PubMed Central. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000290 - Phenol (C6H6O). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of m-Toluidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS Publications. (2008). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Retrieved from [Link]

-

ACS Publications. (2024). Atroposelective Synthesis of Diarylamines via Organocatalyzed Electrophilic Amination. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Retrieved from [Link]

-

Organic Chemistry Portal. (2010). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of phenol in D 2 O. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

-

YouTube. (2023). [Chemistry] IR spectrum for Phenol and Phenetole. Retrieved from [Link]

-

MDPI. (2014). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

-

Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

-

NIST. (n.d.). Phenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Retrieved from [Link]

Sources

- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 7. Phenol [applets.kcvs.ca]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. library.dphen1.com [library.dphen1.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. bmse000290 Phenol at BMRB [bmrb.io]

- 15. youtube.com [youtube.com]

- 16. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 17. helixchrom.com [helixchrom.com]

- 18. agilent.com [agilent.com]

An In-depth Technical Guide to the Physicochemical Properties of m-(o-Toluidino)phenol

Introduction: Unveiling the Molecular Landscape of m-(o-Toluidino)phenol

This compound, systematically named 3-(2-methylanilino)phenol, is an aromatic organic compound featuring a phenol ring linked to an o-toluidine moiety through a secondary amine bridge. Its chemical structure combines the functionalities of a phenol, an aromatic amine, and a substituted toluene, making it a molecule of interest in various chemical and pharmaceutical research domains. The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group imparts the potential for diverse chemical reactivity and intermolecular interactions, including hydrogen bonding. Understanding the fundamental physicochemical properties of this molecule is paramount for its application in drug design, materials science, and chemical synthesis.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide furnishes predicted values and, more importantly, details the rigorous, field-proven experimental methodologies required to ascertain these properties. This approach empowers researchers to generate reliable data in their own laboratories, ensuring the highest degree of scientific integrity.

Physicochemical Profile: A Snapshot of Key Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that several of these values are computational predictions and should be confirmed through experimental validation for any application requiring a high degree of precision.

| Property | Value / Predicted Value | Data Source |

| CAS Number | 6264-98-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₃H₁₃NO | Sigma-Aldrich[1] |

| Molecular Weight | 199.25 g/mol | Sigma-Aldrich[1] |

| Melting Point | 48-53 °C | ChemicalBook[2] |

| Boiling Point | 343.9 °C at 760 mmHg (Predicted) | ChemicalBook[2] |

| Density | 1.17 g/cm³ (Predicted) | ChemicalBook[2] |

| XlogP | 3.5 (Predicted) | PubChem[3] |

| Aqueous Solubility | Not Experimentally Determined | |

| pKa | Not Experimentally Determined |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties of this compound. The rationale behind key steps is elucidated to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology: Capillary Method [4][5]

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C/min) around the expected melting point.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Aqueous Solubility

Aqueous solubility is a critical parameter in drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method [6][7]

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A carefully withdrawn aliquot of the clear supernatant is analyzed for the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical technique, given the aromatic nature of the compound.

-

Quantification: The concentration is determined by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method [8][9]

-

Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer for LogD determination) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.

-

Partitioning: A known amount of this compound is dissolved in the 1-octanol phase. An equal volume of the pre-saturated aqueous phase is added.

-

Equilibration: The mixture is gently agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic phenolic proton and the basicity of the secondary amine.

Methodology: Potentiometric Titration [1][10]

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent if solubility is low). The ionic strength is kept constant with an inert salt like KCl.

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amine and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the phenol. The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Features: this compound, with its two aromatic rings, is expected to exhibit characteristic UV absorption bands. Phenols typically show absorption maxima around 270-280 nm. The presence of the aniline moiety and the extended conjugation may lead to additional absorption bands and a shift in the primary absorption wavelength (a bathochromic or red shift).[11][12]

Methodology: [13]

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Spectral Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Features: The FTIR spectrum will provide a "fingerprint" of the functional groups present. Key expected vibrational bands include:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.[14]

-

N-H Stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[14]

-

Aliphatic C-H Stretch (Methyl Group): Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Strong absorptions in the 1450-1600 cm⁻¹ region.[14]

-

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.[14]

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Spectral Acquisition: The FTIR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Expected Features: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: A complex multiplet region between approximately 6.5 and 7.5 ppm.[17]

-

Phenolic OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Amine NH Proton: A broad singlet, also with a variable chemical shift.

-

Methyl Protons: A singlet at around 2.0-2.5 ppm.[18]

¹³C NMR Spectroscopy

Expected Features: The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment.

-

Aromatic Carbons: Multiple signals in the range of 110-160 ppm.[9] The carbon attached to the hydroxyl group will be the most downfield-shifted among the ring carbons.

-

Methyl Carbon: A signal in the aliphatic region, typically around 15-25 ppm.

Methodology: [15]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Spectral Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to elucidate the structure.

Conclusion: A Foundation for Further Research

This technical guide provides a robust framework for understanding and experimentally determining the physicochemical properties of this compound. While a complete experimental dataset for this specific compound remains to be fully elaborated in the scientific literature, the detailed methodologies presented herein offer a clear pathway for researchers to generate high-quality, reliable data. Such data is indispensable for advancing the potential applications of this compound in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

References

- 1. 3-(O-TOLUIDINO)PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 3-[2-Methylpropyl(prop-2-enyl)amino]phenol [smolecule.com]

- 3. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenol, 3-methyl- [webbook.nist.gov]

- 5. 3-Ethylamino-4-methylphenol(120-37-6) 13C NMR [m.chemicalbook.com]

- 6. Phenol, 3-methyl- [webbook.nist.gov]

- 7. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 11. Absorption [Phenol] | AAT Bioquest [aatbio.com]

- 12. Phenol [webbook.nist.gov]

- 13. journals.agh.edu.pl [journals.agh.edu.pl]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. epa.gov [epa.gov]

- 17. quora.com [quora.com]

- 18. hmdb.ca [hmdb.ca]

m-(o-Toluidino)phenol CAS number and chemical structure

An In-depth Technical Guide to m-(o-Toluidino)phenol for Advanced Research Applications

Introduction

This compound, systematically named 3-(2-methylanilino)phenol, is a diarylamine derivative that incorporates both a phenol and a toluidine moiety. This unique structural combination makes it a compound of significant interest for researchers in synthetic chemistry, materials science, and drug discovery. The presence of a nucleophilic secondary amine, an acidic phenolic hydroxyl group, and two modifiable aromatic rings provides a versatile platform for chemical elaboration.

As a chemical intermediate, this compound serves as a valuable building block for constructing more complex molecular architectures. In the context of drug development, the diarylamine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, while the phenol group can engage in critical hydrogen bonding interactions with biological targets and offers a handle for prodrug strategies or bioisosteric replacement to optimize pharmacokinetic properties.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its properties and the strategic considerations for its synthesis and application. We will cover its core molecular identity, propose a robust synthetic protocol grounded in modern catalytic methods, detail analytical characterization techniques, and explore its potential as a scaffold in medicinal chemistry.

Part 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. These parameters govern its solubility, reactivity, and potential interactions in both chemical and biological systems.

Chemical Identification

The unambiguous identification of this compound is ensured by its unique CAS number and structural identifiers.

| Identifier | Value | Source |

| CAS Number | 6264-98-8 | [2][3] |

| IUPAC Name | 3-(2-methylanilino)phenol | [4] |

| Molecular Formula | C₁₃H₁₃NO | [2][4] |

| Molecular Weight | 199.25 g/mol | [2] |

| SMILES | Cc1ccccc1Nc2cccc(c2)O | [4] |

| InChI | InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3 | [4] |

Chemical Structure

The structure consists of a phenol ring linked at the meta-position to the nitrogen atom of o-toluidine. This arrangement influences the electronic properties of both rings and dictates the molecule's overall geometry.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data is not widely published, we can predict key properties that inform its handling and application. These predictions are derived from its structure using established computational models.

| Property | Predicted Value | Significance in a Research Context |

| XlogP | 3.5 | [4] |

| pKa (Phenolic H) | ~9.9 | [5] |

| Monoisotopic Mass | 199.09972 Da | [4] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of diarylamines has been revolutionized by palladium-catalyzed cross-coupling reactions. For this compound, a Buchwald-Hartwig amination approach represents a modern, efficient, and high-yielding strategy, offering significant advantages over older methods like nucleophilic aromatic substitution, which would require harsh conditions.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond, breaking the molecule into two readily available starting materials: a halogenated phenol and o-toluidine. This is the bond that will be formed during the cross-coupling reaction.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is designed to be self-validating. The choice of a palladium catalyst and a specialized phosphine ligand is critical for facilitating the reductive elimination step that forms the C-N bond, while the use of a non-nucleophilic base is essential to deprotonate the amine without competing in side reactions.

Principle: This reaction couples an aryl halide (3-bromophenol) with an amine (o-toluidine) using a palladium catalyst. The bulky electron-rich phosphine ligand (e.g., XPhos) stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

Experimental Protocol:

-

Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the catalyst and ligand.

-

Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (solvent) followed by o-toluidine (1.1 eq.) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromophenol) is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Discovery

While this compound is primarily available for research purposes, its structure is highly relevant to drug development professionals.[2][3] The diarylamine and phenol motifs are "privileged structures" that appear in a wide array of bioactive molecules.

Role as a Medicinal Chemistry Scaffold

The true value of this molecule lies in its potential as a starting point for library synthesis. The phenol group provides a handle for creating ether linkages, which are common in drug candidates, or for investigating bioisosteric replacements to improve metabolic stability.[1] The secondary amine can be acylated, alkylated, or used in further coupling reactions. The aromatic rings are amenable to electrophilic aromatic substitution, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).

Phenolic compounds are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties, often attributed to the hydroxyl group's ability to scavenge free radicals.[6]

Hypothetical Target Interaction

Many kinase inhibitors utilize a diarylamine core to mimic the adenine region of ATP, binding to the enzyme's hinge region. The phenol group of this compound could act as a key hydrogen bond donor, anchoring the molecule in the active site. The o-tolyl group would project into a hydrophobic pocket, providing additional affinity and selectivity.

Caption: Hypothetical binding mode in a kinase active site.

Part 4: Safety and Handling

As with any research chemical, proper safety protocols are mandatory.

-

Use: The compound is intended for research and development use only.[3] It is not for medicinal, household, or other uses.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 6264-98-8) is more than just a chemical entry in a catalog; it is a versatile molecular scaffold with significant untapped potential. Its strategic combination of a diarylamine core and a reactive phenol group makes it an attractive starting point for synthetic chemists and drug discovery scientists. By employing modern synthetic methods like the Buchwald-Hartwig amination, researchers can efficiently access this compound and its derivatives. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization, will enable its effective use in the development of novel materials and potential therapeutic agents.

References

- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 5. Buy m-(p-Toluidino)phenol | 61537-49-3 [smolecule.com]

- 6. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of m-(o-Toluidino)phenol

This guide provides a comprehensive overview of the synthesis, history, and chemical properties of m-(o-Toluidino)phenol, a significant diarylamine intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic methodologies that have defined the accessibility of this compound, from classical coupling reactions to modern catalytic systems.

Introduction to this compound: A Structurally Significant Diaryl Amine

This compound, systematically named 3-(2-methylanilino)phenol, is an aromatic organic compound featuring a phenol ring linked to an o-toluidine moiety through a secondary amine bridge. Its structure, possessing both a hydroxyl (-OH) and a secondary amine (-NH-) functional group, renders it a versatile intermediate in organic synthesis. While direct historical accounts of its initial discovery are not prominently documented, its structural motif is characteristic of compounds synthesized during the exploration of aniline dyes and later, pharmaceutical agents. The closely related isomer, m-(p-Toluidino)phenol, is a known impurity and intermediate in the synthesis of Phentolamine, an α-adrenergic antagonist, highlighting the pharmaceutical relevance of this class of compounds.[1][2]

The synthesis of this compound and its analogues is intrinsically linked to the development of carbon-nitrogen (C-N) bond-forming reactions, a cornerstone of modern organic chemistry. The historical and contemporary approaches to its synthesis are dominated by two seminal named reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is critical for its purification, characterization, and handling in a laboratory setting.

| Property | Value |

| CAS Number | 6264-98-8[3] |

| Molecular Formula | C₁₃H₁₃NO[3] |

| Molecular Weight | 199.25 g/mol [3] |

| IUPAC Name | 3-(2-methylanilino)phenol[4] |

| Topological Polar Surface Area | 32.26 Ų[5] |

| logP | 3.44[5] |

| Hydrogen Bond Donors | 2[5] |

| Hydrogen Bond Acceptors | 2[5] |

| Rotatable Bonds | 2[5] |

Historical Synthesis: The Ullmann Condensation and Goldberg Reaction

The earliest approaches to the synthesis of diarylamines like this compound would have relied on copper-promoted C-N cross-coupling reactions. The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, represents a foundational method for the formation of C-O, C-S, and C-N bonds with aryl halides.[6] A variation of this, the Goldberg reaction, specifically describes the copper-catalyzed N-arylation of anilines.[6]

The synthesis of this compound via this classical approach would involve the coupling of 3-aminophenol with 2-bromotoluene or 3-bromophenol with o-toluidine in the presence of a copper catalyst and a base at high temperatures.

Causality Behind Experimental Choices in the Ullmann Condensation:

-

Catalyst: Stoichiometric or catalytic amounts of copper powder, copper(I) iodide (CuI), or copper(I) bromide (CuBr) are typically employed. The active catalytic species is a copper(I) compound.[6]

-

Reactants: An aryl halide (e.g., 2-bromotoluene) and an amine or phenol (e.g., 3-aminophenol). The halide is typically an iodide or bromide, as chlorides are less reactive.[6]

-

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine or phenol, forming the nucleophile.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), nitrobenzene, or N-methyl-2-pyrrolidone (NMP) are necessary to achieve the high reaction temperatures required, often exceeding 210°C.[6]

-

Ligands: In more contemporary Ullmann-type reactions, the addition of ligands such as 1,10-phenanthroline or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can accelerate the reaction and allow for milder conditions.[7]

General Reaction Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann reaction has been a subject of study for many years. A generally accepted pathway involves the formation of a copper(I) amide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N or C-O bond and regenerate the copper(I) catalyst.

Sources

- 1. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy m-(p-Toluidino)phenol | 61537-49-3 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-(o-Toluidino)phenol Derivatives and Analogues: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-(o-Toluidino)phenol, a diarylamine derivative, represents a scaffold of significant interest in medicinal chemistry. While specific research on this particular isomer is emerging, the broader class of diarylamine and aminophenol derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, its analogues, and derivatives, with a focus on synthetic strategies, physicochemical characterization, and potential therapeutic applications. Drawing upon established methodologies for related compounds, this document offers detailed experimental protocols and theoretical insights to empower researchers in the exploration of this promising chemical space.

Introduction: The Therapeutic Promise of Phenolic Diarylamines

The fusion of a phenol and a diarylamine moiety within a single molecular framework, as seen in this compound (Figure 1), gives rise to a unique combination of chemical properties that are highly attractive for drug design. Phenolic derivatives are well-established as potent bioactive compounds, exhibiting a vast array of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, antioxidant, and anticancer effects.[1] The diarylamine scaffold is also a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3] The combination of these two pharmacophores in this compound suggests a high potential for the discovery of novel therapeutic agents.

This guide will delve into the synthetic pathways available for accessing this compound and its derivatives, explore their physicochemical characteristics, and discuss their potential as starting points for the development of new drugs. By providing both theoretical grounding and practical experimental protocols, we aim to facilitate further research into this intriguing class of compounds.

Figure 1: Chemical Structure of this compound Caption: The chemical structure of this compound, also known as 3-(2-methylanilino)phenol.

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogues can be approached through several established cross-coupling methodologies. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of method often depends on the desired scale, substrate scope, and tolerance of functional groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 3-halophenol (e.g., 3-bromophenol or 3-iodophenol) with o-toluidine.

The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate palladium catalyst and ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective in promoting these couplings.

Caption: Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, utilizing a copper catalyst. While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for large-scale syntheses. The synthesis of this compound via this method would involve the reaction of 3-halophenol with o-toluidine in the presence of a copper catalyst and a base.

Derivatization

The this compound scaffold can be readily derivatized to explore structure-activity relationships (SAR). The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. The secondary amine can be further functionalized, for instance, through acylation. Additionally, the aromatic rings are amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents.

Physicochemical Properties and Characterization

The physicochemical properties of this compound and its derivatives are crucial for their behavior in biological systems. While experimental data for the parent compound is limited, predictions can be made based on its structure.

| Property | Predicted Value/Characteristic | Source/Method |

| Molecular Formula | C13H13NO | PubChem[4] |

| Molecular Weight | 199.25 g/mol | PubChem[4] |

| XlogP | 3.5 | PubChem[4] |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), methyl protons (δ ~2.2 ppm), N-H proton (variable), O-H proton (variable) | Structural Analysis |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), methyl carbon (δ ~18 ppm) | Structural Analysis |

| IR Spectroscopy | O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), C-N stretch (~1300 cm⁻¹), C-O stretch (~1200 cm⁻¹) | Functional Group Analysis |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 199 | PubChem[4] |

Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound.

Potential Biological Activities and Therapeutic Applications

Based on the known activities of related diarylamine and aminophenol derivatives, this compound and its analogues are hypothesized to possess a range of biological activities.

Anticancer Activity

Diarylamine derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases.[3] Novel aminophenol analogues have also demonstrated significant anticancer effects, inducing apoptosis in cancer cell lines.[5] It is plausible that this compound derivatives could act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Caption: Hypothetical mechanism of anticancer activity via inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties.[1] Diarylamine derivatives have also been reported to possess antibacterial and antifungal activities. Therefore, this compound and its analogues represent a promising scaffold for the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is well-documented.[1] Certain diarylamine derivatives have also shown significant anti-inflammatory effects.[2] This suggests that this compound derivatives could be explored for the treatment of inflammatory disorders.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays can be employed. The following are representative protocols for evaluating anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: A step-by-step workflow for the MTT assay to determine in vitro anticancer activity.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The convergence of the pharmacologically significant phenol and diarylamine scaffolds suggests a high probability of discovering novel bioactive compounds. While specific data on the target molecule is currently scarce, this guide provides a solid foundation for initiating research in this area by leveraging established synthetic and analytical methodologies from related compound classes.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Elucidation of their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be necessary to advance promising candidates towards clinical development.

References

-

Some typical diarylamine derivatives as drugs. (n.d.). ResearchGate. Retrieved from [Link]

- Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). Frontiers in Chemistry, 10, 936103.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

m-(p-toluidino)phenol. (n.d.). PubChem. Retrieved from [Link]

- Shadyro, O., Ksendzova, G., Polozov, G., Sorokin, V., Boreko, E., Savinova, O., Dubovik, B., & Bizunok, N. (2008). Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives. Bioorganic & Medicinal Chemistry Letters, 18(7), 2420–2423.

- Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 263-273.

- Ohba, T., Yamauch, T., Higashiyama, K., & Takahashi, N. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847–853.

-

3-Aminophenol. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 5. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of m-(o-Toluidino)phenol for Research and Development

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and emergency responses related to m-(o-Toluidino)phenol (CAS No. 6264-98-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of rules to explain the scientific rationale behind each safety measure. By understanding the inherent risks and the mechanisms of exposure, laboratory personnel can cultivate a proactive safety culture and mitigate potential hazards effectively.

Understanding the Compound: Physicochemical and Toxicological Profile

This compound, also known as 3-(2-methylanilino)phenol, is an aromatic organic compound with the molecular formula C13H13NO.[1] A thorough understanding of its properties is the foundation of its safe handling.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 6264-98-8 | [1][2] |

| Molecular Formula | C13H13NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Varies; often a solid at room temperature. | General knowledge for similar compounds |

| Solubility | Data not widely available; likely soluble in organic solvents. | Inferred from related compounds |

Toxicological Profile and Hazard Identification

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] These classifications are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is crucial to recognize that as a phenol derivative, this compound may share toxicological characteristics with phenol itself. Phenol is highly corrosive and can be rapidly absorbed through the skin, leading to systemic toxicity.[4][5] Due to its local anesthetic properties, significant skin damage from phenolic compounds can occur without immediate pain.[4][6] Therefore, all skin contact must be treated as a serious exposure. Chronic exposure to phenols can lead to damage of the central nervous system, liver, and kidneys.[7][8]

The following diagram illustrates the GHS hazard classification for this compound.

Caption: GHS hazard classifications for this compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE. This multi-layered approach is designed to minimize the risk of exposure at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when working with powders or creating solutions, is a certified chemical fume hood.[7][9] This provides essential protection against inhalation of dust or vapors and acts as a physical barrier against splashes.[10] All work with this compound should be conducted at least six inches inside the fume hood sash.[5]

An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel time from the work area.[7][10] It is imperative that all personnel are familiar with their location and operation before beginning any work.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum PPE requirements for handling this compound:

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical splash goggles are mandatory.[7] A face shield should be worn over the goggles when there is a significant risk of splashing.[11] This provides full facial protection from splashes that could cause severe eye damage. |

| Hand Protection | Due to the rapid skin absorption of phenolic compounds, glove selection is critical. For incidental contact, double-gloving with nitrile exam gloves is a common practice.[7] For more extensive handling or when preparing solutions, heavier-duty gloves such as butyl rubber or neoprene should be worn.[4][7] It is important to note that some solvents, like chloroform, can degrade nitrile gloves, so glove compatibility with all chemicals in a mixture must be verified.[10] Gloves should be changed immediately if contamination is suspected.[11] |

| Body Protection | A fully buttoned lab coat is required.[7] For procedures with a higher risk of splashes, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[7] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7] |

The following workflow outlines the process for selecting and using appropriate PPE.

Caption: Workflow for PPE selection and use.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures

-

Work Area Designation: Designate a specific area within the fume hood for handling this compound.[11]

-

Avoid Dust and Aerosol Formation: When weighing the solid compound, do so carefully to avoid creating dust. If possible, weigh it directly into the receiving vessel within the fume hood.

-

Container Management: Keep containers of this compound tightly closed when not in use.[5][11]

-

Decontamination: After handling is complete, decontaminate the work area with a suitable cleaning agent.[11]

-

Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Storage Requirements

-

Location: Store this compound in a cool, dry, and well-ventilated area.[11]

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

-

Container Integrity: Ensure containers are tightly sealed and stored in a secondary containment bin.[5][11] Store containers below eye level to minimize the risk of dropping and splashing.[8][11]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm. All laboratory personnel must be trained on these procedures before working with this compound.

First Aid Measures

The immediate and rapid decontamination of the affected area is paramount in any exposure to a phenolic compound.[10]

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediate action is critical. Rapidly remove all contaminated clothing.[10] Wipe the exposed area immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available.[10] If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes using a safety shower for large exposures.[4][12] Seek immediate medical attention. [4] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][10] Do not interrupt flushing.[10] Seek immediate medical attention. [4][12] |

| Inhalation | Move the individual to fresh air immediately.[4][10] Seek immediate medical attention. [4] |

| Ingestion | Do NOT induce vomiting. [10][12] If the person is conscious and able to swallow, give 4-8 ounces of water or milk.[10] Seek immediate medical attention. [4][10] |

The following diagram outlines the emergency response workflow for a skin exposure.

Caption: Emergency response workflow for skin exposure.

Spill Response

-

Small Spills (<50 mL): Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or paper towels.[8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[8]

-

Large Spills (>50 mL): Evacuate the laboratory immediately and close the doors.[8] Alert your institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety

The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its hazards, the diligent use of engineering controls and PPE, and a well-practiced emergency response plan. By integrating the principles outlined in this guide into daily laboratory operations, scientists can protect themselves and their colleagues while advancing their critical research.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6264-98-8 Name: this compound [xixisys.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. ehs.wwu.edu [ehs.wwu.edu]

- 6. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. ehs.berkeley.edu [ehs.berkeley.edu]

- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. monash.edu [monash.edu]

Methodological & Application

Introduction: Unveiling the Potential of a Versatile Diarylamine

An In-depth Technical Guide to m-(o-Toluidino)phenol: Synthesis and Applications

This compound, also known as 3-(2-methylanilino)phenol, is a diarylamine phenol derivative with significant potential as a precursor in organic synthesis. Its structure uniquely combines a nucleophilic secondary amine with an activatable phenol ring, positioning it as an ideal starting material for the construction of complex heterocyclic systems. Phenolic compounds are recurring and vital motifs in a vast number of FDA-approved pharmaceuticals, underscoring the importance of developing versatile phenol-based building blocks.[1] This guide provides a comprehensive overview of this compound, from its synthesis to its application as a key intermediate in the formation of high-value phenoxazine and carbazole scaffolds. The protocols and applications described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Monoisotopic Mass | 199.09972 Da | [2] |

| IUPAC Name | 3-(2-methylanilino)phenol | PubChem |

| CAS Number | 6264-98-8 | [3] |

| Predicted XlogP | 3.5 | [2] |

| Appearance | Solid (predicted) | General Knowledge |

| SMILES | CC1=CC=CC=C1NC2=CC(=CC=C2)O | [2] |

| InChIKey | SUHWXARLXCIBFK-UHFFFAOYSA-N | [2] |

PART 1: Synthesis of the Precursor: this compound

The formation of the C-N bond in diarylamines is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a robust and versatile method for this transformation, offering high functional group tolerance and broad substrate scope.[4][5] We present a proposed protocol for the synthesis of this compound via the palladium-catalyzed coupling of 3-iodophenol and o-toluidine.

Causality and Experimental Rationale

The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.

-

Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of Pd(0), which is essential for initiating the catalytic cycle through oxidative addition to the aryl halide.[6]

-

Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are crucial.[6] Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature accelerates the initial oxidative addition, thereby increasing the overall reaction rate and efficiency.[6]

-

Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its primary role is to deprotonate the amine (o-toluidine) to form the more nucleophilic amide anion in situ, which then participates in the catalytic cycle.[7] Its bulk prevents it from acting as a competing nucleophile.

Workflow for Synthesis of this compound

The logical flow from starting materials to the final product is depicted below.

Caption: Buchwald-Hartwig synthesis workflow.

Protocol 1: Synthesis of this compound

Materials:

-

3-Iodophenol (1.0 eq)

-

o-Toluidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (4.5 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add NaOtBu, Pd₂(dba)₃, and XPhos. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add 3-iodophenol, o-toluidine, and anhydrous toluene.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

PART 2: Application in Heterocyclic Synthesis

The true synthetic utility of this compound lies in its ability to serve as a single-molecule precursor for valuable heterocyclic cores through intramolecular cyclization.

Application I: Synthesis of N-Methylphenoxazine Derivatives

Phenoxazines are a critical class of heterocycles found in dyes, chemosensors, and biologically active molecules, including antitumor agents.[8][9] Typically, their synthesis involves the condensation of 2-aminophenols with other components.[10] Here, we propose a direct route via an intramolecular oxidative C-O bond formation from this compound.

Causality and Mechanistic Insight

An oxidative cyclization can be achieved using palladium catalysis with molecular oxygen as the terminal oxidant.[11]

-

Mechanism: The reaction is proposed to proceed via coordination of the palladium(II) catalyst to the phenol. This is followed by a directed C-H activation at the ortho position of the toluidine ring, facilitated by the proximal secondary amine. Subsequent reductive elimination forms the C-O bond and the phenoxazine ring, regenerating a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by molecular oxygen to complete the catalytic cycle.

-

Reagent Rationale: Palladium(II) acetate is an effective catalyst for oxidative cyclizations.[11] Molecular oxygen (O₂) is an environmentally benign and cost-effective terminal oxidant. The presence of a mild base like sodium carbonate can facilitate the initial deprotonation of the phenol.

Caption: Proposed catalytic cycle for phenoxazine synthesis.

Protocol 2: Proposed Synthesis of a Phenoxazine Derivative

Materials:

-

This compound (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

-

Sodium Carbonate (Na₂CO₃, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Molecular Oxygen (O₂, balloon or bubbled)

Procedure:

-

Setup: To a round-bottom flask, add this compound, Pd(OAc)₂, and Na₂CO₃.

-

Solvent and Atmosphere: Add DMSO and flush the system with O₂ (a balloon of O₂ is sufficient).

-

Reaction: Heat the mixture to 120 °C and stir under the O₂ atmosphere for 24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to isolate the target phenoxazine derivative.

Application II: Synthesis of Carbazole Derivatives

Carbazole heterocycles are ubiquitous in nature and are core motifs in pharmaceuticals and materials for organic electronics.[12][13] The synthesis of carbazoles often involves the cyclization of diarylamines. A palladium-catalyzed intramolecular C-H arylation provides a modern and direct approach to construct the carbazole skeleton from this compound.

Causality and Mechanistic Insight

This transformation relies on a C-H activation/C-C bond-forming cyclization.

-

Mechanism: The reaction likely begins with the coordination of the palladium catalyst. A concerted metalation-deprotonation (CMD) pathway is plausible, where the C-H bond on one aromatic ring is activated, followed by intramolecular coupling to the other ring and subsequent reductive elimination. An oxidant is required to regenerate the active catalytic species.

-

Reagent Rationale:

-

Catalyst: Pd(OAc)₂ is a standard precatalyst for such C-H functionalization reactions.

-

Oxidant: Benzoquinone (BQ) or silver salts (e.g., Ag₂CO₃) are often used as stoichiometric oxidants in these cyclizations to facilitate the turnover of the palladium catalyst.

-

Acid: An acid additive like pivalic acid (PivOH) can act as a proton shuttle in the CMD step, accelerating the C-H activation.[14]

-

Protocol 3: Proposed Synthesis of a Carbazole Derivative

Materials:

-

This compound (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

-

Silver Carbonate (Ag₂CO₃, 2.0 eq) as oxidant

-

Pivalic Acid (PivOH, 30 mol%)

-

1,2-Dichloroethane (DCE)

Procedure:

-

Reagent Addition: In a sealed tube, combine this compound, Pd(OAc)₂, Ag₂CO₃, and PivOH.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon).

-

Solvent and Reaction: Add anhydrous DCE and seal the tube. Heat the reaction mixture to 130 °C for 24-48 hours.

-

Workup: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with dichloromethane.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography to afford the desired substituted carbazole product.

Summary of Proposed Synthetic Applications

| Reaction | Precursor | Key Reagents | Solvent | Product Class |

| Buchwald-Hartwig Amination | 3-Iodophenol, o-Toluidine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | Diaryl Amine |

| Oxidative Cyclization | This compound | Pd(OAc)₂, O₂ | DMSO | Phenoxazine |

| C-H Arylation | This compound | Pd(OAc)₂, Ag₂CO₃, PivOH | DCE | Carbazole |

Conclusion